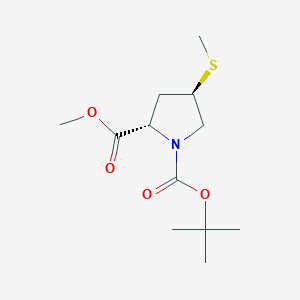

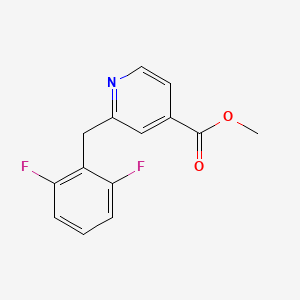

(4R)-1-Boc-4-methylthiol-L-proline methyl ester

Übersicht

Beschreibung

Physical And Chemical Properties Analysis

The physical and chemical properties of “(4R)-1-Boc-4-methylthiol-L-proline methyl ester” are not fully detailed in the search results. The molecular formula is C12H21NO4S and the molecular weight is 275.37 g/mol.Wissenschaftliche Forschungsanwendungen

Roles of Glycine Betaine and Proline in Improving Plant Abiotic Stress Resistance

Research indicates that organic osmolytes like glycine betaine (GB) and proline accumulate in various plant species in response to environmental stresses. While the roles of these compounds in plant osmotolerance are debated, evidence suggests they positively affect enzyme and membrane integrity and contribute to osmotic adjustment in stressed plants. Exogenous application of GB or proline has shown potential in enhancing plant growth and yield under stress conditions, highlighting the importance of further investigations to optimize their application in crop production (Ashraf & Foolad, 2007).

Xylan Derivatives and Their Application Potential

Xylan, when chemically modified, yields biopolymer ethers and esters with specific properties. This research explores the synthesis of xylan esters through various chemical reactions, demonstrating the potential for creating novel materials with applications in drug delivery and as antimicrobial agents. Such studies underline the importance of understanding chemical modifications to develop new materials from natural polymers (Petzold-Welcke et al., 2014).

Jasmonic Acid and Its Derivatives

Jasmonic acid and its derivatives, including methyl esters, play significant roles in plant defense mechanisms and stress responses. These compounds, being part of the plant's natural response to stress, have potential applications in agriculture to enhance plant resilience to diseases and environmental challenges. The review also suggests the therapeutic potential of these compounds, demonstrating the breadth of research interest in natural product derivatives for various applications (Ghasemi Pirbalouti et al., 2014).

Role of Proline and Pyrroline-5-Carboxylate Metabolism in Plant Defense

Proline metabolism is crucial in plant responses to pathogen invasion and environmental stress. The metabolism of pyrroline-5-carboxylate (P5C), a proline precursor, is implicated in defense mechanisms against bacterial pathogens. This suggests that manipulating proline and P5C levels could offer new strategies for enhancing plant immunity and stress tolerance (Qamar et al., 2015).

Safety And Hazards

Eigenschaften

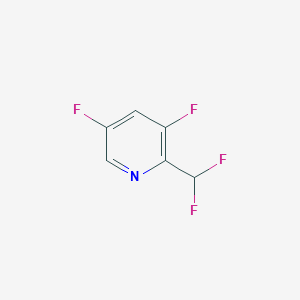

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4R)-4-methylsulfanylpyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4S/c1-12(2,3)17-11(15)13-7-8(18-5)6-9(13)10(14)16-4/h8-9H,6-7H2,1-5H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVUJNIHBFNERQ-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-1-Boc-4-methylthiol-L-proline methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine](/img/structure/B1400433.png)

![(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride](/img/structure/B1400436.png)

![2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1400443.png)

![5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1400444.png)

![2-Isopropyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400452.png)